(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
Description
The compound (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone features a unique hybrid structure combining a 4-fluorobenzo[d]thiazole moiety, an azetidine ring, and a 2-hydroxyphenyl-substituted piperazine linked via a methanone bridge. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyphenyl group may contribute to hydrogen bonding or antioxidant activity .
Properties
IUPAC Name |
[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c22-15-4-3-7-18-19(15)23-21(29-18)26-12-14(13-26)20(28)25-10-8-24(9-11-25)16-5-1-2-6-17(16)27/h1-7,14,27H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXGVUWYKWZWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with monoacylglycerol lipase (MAGL), a serine hydrolase enzyme involved in endocannabinoid signaling. The interaction with MAGL is non-covalent and reversible, leading to the inhibition of the enzyme’s activity. This inhibition results in the potentiation of endocannabinoid signaling, which can have various physiological effects, including modulation of pain and inflammation.
Cellular Effects
The effects of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol, an endocannabinoid that activates cannabinoid receptors. This activation can influence various cellular processes, including neurotransmitter release, immune response, and cell proliferation.
Molecular Mechanism
At the molecular level, (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of MAGL, inhibiting its enzymatic activity. This inhibition prevents the breakdown of 2-arachidonoylglycerol, leading to enhanced endocannabinoid signaling. Additionally, the compound may interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory effects on MAGL over extended periods. Degradation products may form over time, potentially altering its biochemical activity and efficacy.
Dosage Effects in Animal Models
The effects of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL, leading to enhanced endocannabinoid signaling and therapeutic effects such as pain relief and reduced inflammation. At higher doses, toxic or adverse effects may occur, including potential disruptions in normal cellular functions and metabolic processes.
Metabolic Pathways
(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is involved in various metabolic pathways, particularly those related to endocannabinoid metabolism. The compound interacts with enzymes such as MAGL, influencing the levels of metabolites like 2-arachidonoylglycerol. These interactions can affect metabolic flux and the overall balance of endocannabinoid signaling in the body.
Transport and Distribution
The transport and distribution of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like MAGL. Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications, further influencing its biochemical effects.
Biological Activity
The compound (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19FN6OS
- Molecular Weight : 398.46 g/mol
- CAS Number : 1286717-17-6
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways:
-
Target Enzymes :
- Cyclooxygenase (COX)
- Phospholipase A2
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Mode of Action :
- The compound inhibits the aforementioned enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. This suggests potential applications in anti-inflammatory therapies.
-
Biochemical Pathways :
- The compound is believed to influence the arachidonic acid pathway, a crucial pathway in inflammatory responses.
In Vitro Studies
Recent studies have evaluated the anti-inflammatory and anti-melanogenic properties of related compounds that share structural similarities with (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone:
- Tyrosinase Inhibition : Compounds with similar piperazine structures have shown significant inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. For instance, derivatives like 4-(4-hydroxyphenyl)piperazin-1-yl derivatives demonstrated effective inhibition with IC50 values as low as 3.8 μM .
Case Studies
- Anti-Melanogenic Activity :
- Inflammatory Response :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN6OS |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 1286717-17-6 |
| Target Enzymes | COX, Phospholipase A2 |
| IC50 for Tyrosinase | ~3.8 μM (related compounds) |
Comparison with Similar Compounds
Structural Analogues
Piperazine-Based Derivatives
- {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone (): This compound replaces the benzo[d]thiazole-azetidine unit with a thienopyrazole-imidazole system. The 2-fluorophenyl group parallels the fluorinated benzothiazole in the target compound, suggesting shared strategies for enhancing bioavailability.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ():
Shares a 2-fluorobenzoyl-piperazine core and hydroxyphenyl group. The absence of the azetidine-thiazole system reduces conformational rigidity compared to the target compound.- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Features a trifluoromethylphenyl group instead of the hydroxyphenyl, increasing electron-withdrawing effects but lacking hydrogen-bonding capacity.
Azetidine-Containing Derivatives
- (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (): This analog lacks the fluorobenzo[d]thiazole and hydroxyphenyl groups, simplifying the structure. Its molecular weight (252.34 g/mol) is significantly lower than the target compound, which is estimated to exceed 400 g/mol due to additional substituents.
Pharmacological Activity Comparisons
Antiviral and Antimicrobial Potential
Piroxicam Analogs ():
Compounds with EC50 values of 20–25 µM against HIV-1 and selectivity indices >26 highlight the importance of hydrogen-bonding groups (e.g., hydroxyphenyl) in viral inhibition. The target compound’s hydroxyphenyl moiety may similarly enhance interaction with viral integrase or proteases.- Thiazolidinone Derivatives (): Antimicrobial and antioxidant activities are linked to thiazole and azo linkages. The fluorobenzo[d]thiazole in the target compound could amplify these effects by improving membrane penetration.
Cytotoxicity and Selectivity
While direct cytotoxicity data for the target compound is unavailable, structural analogs like MK47 () and piroxicam derivatives () demonstrate that fluorinated aromatic systems and hydroxyl groups correlate with reduced cytotoxicity and improved therapeutic indices.
Physicochemical Properties
The target compound’s higher molecular weight and basic pKa may limit blood-brain barrier penetration compared to simpler analogs but enhance protein binding and sustained release .
Structure-Activity Relationships (SAR)
- Fluorobenzo[d]thiazole : Enhances metabolic stability and π-π stacking with hydrophobic receptor pockets.
- Azetidine Ring : The constrained 3-membered ring may reduce off-target interactions compared to bulkier piperidine derivatives ().
- 2-Hydroxyphenyl Group: Potential for antioxidant activity and hydrogen bonding, critical for target engagement in antiviral or enzyme inhibition ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
